molecular formula C8H6F3NO3 B2404808 (2-Oxo-5-trifluoromethyl-2H-pyridin-1-yl)-acetic acid CAS No. 308294-33-9

(2-Oxo-5-trifluoromethyl-2H-pyridin-1-yl)-acetic acid

Cat. No.: B2404808
CAS No.: 308294-33-9
M. Wt: 221.135
InChI Key: PZNZKQDJXMHRPL-UHFFFAOYSA-N
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Description

(2-Oxo-5-trifluoromethyl-2H-pyridin-1-yl)-acetic acid: is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Oxo-5-trifluoromethyl-2H-pyridin-1-yl)-acetic acid typically involves the following steps:

    Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring with the trifluoromethyl group. This can be achieved through a cyclization reaction using appropriate precursors.

    Introduction of the Acetic Acid Moiety: The acetic acid group is introduced through a substitution reaction, where a suitable acetic acid derivative reacts with the pyridine intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(2-Oxo-5-trifluoromethyl-2H-pyridin-1-yl)-acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.

    Substitution: The trifluoromethyl group and the acetic acid moiety can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction typically produces more reduced forms of the original compound.

Scientific Research Applications

Chemistry

In synthetic chemistry, (2-Oxo-5-trifluoromethyl-2H-pyridin-1-yl)-acetic acid is utilized as a versatile building block for creating more complex organic molecules. Its structural features allow for various modifications that can lead to novel compounds with tailored properties.

Biological Applications

Enzyme Inhibition: The compound has shown promise as an inhibitor of specific enzymes, particularly aldose reductase (ALR2), which is crucial in managing diabetic complications. Studies have indicated that derivatives of this compound exhibit potent inhibitory effects against ALR2 with IC50_{50} values ranging from 0.789 to 17.11 µM, demonstrating its potential in therapeutic applications for diabetes management .

Antioxidant Activity: The antioxidant properties of this compound derivatives have been highlighted in research, showcasing their ability to scavenge free radicals effectively. For instance, certain derivatives have shown an inhibitory rate of 88.76% against lipid peroxidation at concentrations of 100 µM, indicating strong antioxidant capabilities .

Case Study 1: Aldose Reductase Inhibition

A study focused on the synthesis and evaluation of various derivatives of this compound demonstrated significant inhibitory activity against ALR2. The most potent derivative exhibited an IC50_{50} value of 0.789 µM with a selectivity index significantly higher than existing inhibitors like eparlestat . This study underscores the compound's potential as a lead structure for developing new diabetes treatments.

Case Study 2: Antioxidative Properties

Another investigation assessed the antioxidative capabilities of this compound derivatives through DPPH radical scavenging assays. The results indicated that certain derivatives could effectively reduce oxidative stress markers, which is vital for preventing cellular damage associated with chronic diseases .

Table 1: Inhibitory Activity Against ALR2

CompoundIC50_{50} (µM)Selectivity Index
Derivative 7l0.78925.23
Epalrestat~5N/A

Table 2: Antioxidative Activity

CompoundLipid Peroxidation Inhibition (%) at 100 µM
Derivative 7l88.76
Trolox74.82
Deferiprone25

Mechanism of Action

The mechanism by which (2-Oxo-5-trifluoromethyl-2H-pyridin-1-yl)-acetic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound can influence signal transduction pathways, leading to various cellular effects.

Comparison with Similar Compounds

Similar Compounds

    (2-Oxo-5-trifluoromethyl-2H-pyridin-1-yl)-propionitrile: Similar structure but with a nitrile group instead of an acetic acid moiety.

    (2-Oxo-5-trifluoromethyl-2H-pyridin-1-yl)-propionic acid: Similar structure with a propionic acid group.

Uniqueness

(2-Oxo-5-trifluoromethyl-2H-pyridin-1-yl)-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various scientific and industrial purposes.

Biological Activity

(2-Oxo-5-trifluoromethyl-2H-pyridin-1-yl)-acetic acid, also known by its CAS number 308294-33-9, is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the metabolic stability and biological activity of compounds, making this pyridine derivative a candidate for various therapeutic applications.

  • Molecular Formula : C8_8H6_6F3_3N O3_3
  • Molecular Weight : 221.13 g/mol
  • CAS Number : 308294-33-9

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of cancer research, where compounds with similar structures have shown promise as anticancer agents.

Anticancer Potential

Research indicates that derivatives of pyridine, particularly those with trifluoromethyl groups, can exhibit significant anticancer properties. For example, studies have shown that certain pyrazole-based compounds can inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and pancreatic cancer (MiaPaCa2) cells .

CompoundCell LineIC50 (µM)Mechanism
Compound 7dMDA-MB-2311.0Induces apoptosis
Compound 10cMiaPaCa2< 1.0Inhibits glycolysis

Case Studies

  • Inhibition of Microtubule Assembly : A study observed that certain pyridine derivatives could inhibit microtubule assembly at concentrations as low as 20 µM, indicating potential use as microtubule-destabilizing agents .
  • Apoptosis Induction : Compounds structurally related to this compound have been shown to enhance caspase activity, suggesting a mechanism for inducing apoptosis in cancer cells .

Research Findings

Recent studies have focused on optimizing the biological activity of pyridine derivatives through structural modifications. The introduction of different substituents has been shown to affect both the potency and selectivity of these compounds against various cancer targets .

Properties

IUPAC Name

2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)5-1-2-6(13)12(3-5)4-7(14)15/h1-3H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNZKQDJXMHRPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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